REACTION_CXSMILES
|
C([O:3][C:4](=[O:49])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]2[CH:27]=[C:26]([C:28]3[CH:32]=[CH:31][S:30][CH:29]=3)[CH:25]=[C:24]([C:33]3[CH:41]=[CH:40][C:36]4[O:37][CH2:38][O:39][C:35]=4[CH:34]=3)[CH:23]=2)[C:10]=1[CH2:42][CH2:43][C:44]([O:46]CC)=[O:45])C.[OH-].[Na+]>C(O)C.C(OC(C)C)(=O)C>[O:37]1[C:36]2[CH:40]=[CH:41][C:33]([C:24]3[CH:23]=[C:22]([CH:27]=[C:26]([C:28]4[CH:32]=[CH:31][S:30][CH:29]=4)[CH:25]=3)[O:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:11]3[C:10]([CH2:42][CH2:43][C:44]([OH:46])=[O:45])=[C:9]([CH:14]=[CH:13][CH:12]=3)[O:8][CH2:7][CH2:6][CH2:5][C:4]([OH:49])=[O:3])=[CH:34][C:35]=2[O:39][CH2:38]1 |f:1.2|
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Name
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4-{3-[6-(3-benzo[1,3]dioxol-5-yl-5-thiophen-3-yl-phenoxy)-hexyl]-2-(2-ethoxycarbonyl-ethyl)-phenoxy}-butyric acid ethyl ester
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Quantity
|
649 mg
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Type
|
reactant
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Smiles
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C(C)OC(CCCOC1=C(C(=CC=C1)CCCCCCOC1=CC(=CC(=C1)C1=CSC=C1)C1=CC2=C(OCO2)C=C1)CCC(=O)OCC)=O
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Name
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|
Quantity
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35 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)C
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Name
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hexanes
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Quantity
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5 mL
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Type
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solvent
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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52.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Then, the reaction mixture was concentrated
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Type
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ADDITION
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Details
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the residue was diluted with water (20 mL)
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (50 mL)
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Type
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CUSTOM
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Details
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to remove any neutral impurities
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Type
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EXTRACTION
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Details
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the precipitated white organic compound was extracted into ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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The combined ethyl acetate extracts were washed with brine solution (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layers were dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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Filtration and removal of the solvent
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Type
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CUSTOM
|
Details
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afforded the crude product which
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Type
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WAIT
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Details
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The resulting light yellow solution was stored in the refrigerator for 2 days
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Duration
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2 d
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Type
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FILTRATION
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Details
|
The white solids were collected by filtration
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Type
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WASH
|
Details
|
washed with hexanes
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Type
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CUSTOM
|
Details
|
After air-drying
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Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C=2C=C(OCCCCCCC=1C(=C(OCCCC(=O)O)C=CC1)CCC(=O)O)C=C(C2)C2=CSC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 404 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |